Cyclopent-4-ene-1,2,3-trione

Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Researchers requiring clean access to bis-ketene intermediates often face synthetic hurdles. Cyclopent-4-ene-1,2,3-trione (CAS 15548-56-8) offers a direct thermal solution via flash vacuum pyrolysis decarbonylation, inaccessible with hydroxylated analogs like croconic acid. • Distinct ionization energy (9.56 eV vertical) for computational model calibration. • Verified melting point (175-177°C) ensures rapid identity confirmation. • Reliable ≥95% purity for reproducible mechanistic studies. Procurement managers benefit from global shipping and secure supply.

Molecular Formula C5H2O3
Molecular Weight 110.07 g/mol
CAS No. 15548-56-8
Cat. No. B101289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent-4-ene-1,2,3-trione
CAS15548-56-8
SynonymsCyclopent-4-ene-1,2,3-trione
Molecular FormulaC5H2O3
Molecular Weight110.07 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C1=O
InChIInChI=1S/C5H2O3/c6-3-1-2-4(7)5(3)8/h1-2H
InChIKeyGSGMKOPCDJFHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopent-4-ene-1,2,3-trione: Properties & Specifications


Cyclopent-4-ene-1,2,3-trione (CAS 15548-56-8), also known as 4-cyclopentene-1,2,3-trione, is a five-membered cyclic trione with the molecular formula C5H2O3 and a molecular weight of 110.07 g/mol [1]. This yellow to orange solid is soluble in polar organic solvents and features a unique structural motif of three contiguous carbonyl groups adjacent to a carbon-carbon double bond [2]. Unlike the more widely studied croconic acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione, C5H2O5), this non-hydroxylated parent trione exhibits distinct electronic properties and thermal reactivity that inform its specialized role as a synthetic intermediate and mechanistic probe [2].

Synthetic intermediate for bis‑ketene generation via pyrolytic decarbonylation
Benchmark compound for photoelectron spectroscopy studies of cyclic carbonyls
Ligand precursor for structurally characterized organometallic complexes

Why Substitution Fails: Cyclopent-4-ene-1,2,3-trione Distinctions


Attempting to substitute cyclopent-4-ene-1,2,3-trione with structurally similar compounds such as cyclopentene-1,3-dione or croconic acid will yield divergent experimental outcomes due to fundamental differences in electronic structure and reaction pathways. The presence of three contiguous carbonyl groups in cyclopent-4-ene-1,2,3-trione creates a unique π-conjugated system that significantly lowers its ionization energy compared to simpler diones [1]. This electronic perturbation directly impacts its reactivity profile, including its thermal behavior—specifically, the ability to undergo pyrolytic decarbonylation to generate a bis-ketene intermediate, a transformation not accessible to hydroxylated derivatives like croconic acid [2]. Furthermore, comparative photoelectron spectroscopy studies demonstrate that the electronic structure of this trione is distinct from both tropoquinones and other cyclic carbonyl systems, confirming that its selection cannot be based solely on structural analogy [1].

Target
Potential substitute
Risk
Cyclopent‑4‑ene‑1,2,3‑trione
Croconic acid (4,5‑dihydroxy analog)
Hydroxylation alters thermal reactivity; pyrolytic decarbonylation not accessible
Cyclopent‑4‑ene‑1,2,3‑trione
Cyclopentene‑1,3‑dione derivatives
Absence of third carbonyl shifts ionization energy and electronic conjugation

Differentiation Evidence: Cyclopent-4-ene-1,2,3-trione vs. Analogs


Ionization Energy: Cyclopentenetrione vs. Dione Derivatives

The vertical ionization energy (IE) of cyclopent-4-ene-1,2,3-trione is 9.56 eV, as measured by photoelectron (PE) spectroscopy [1]. In contrast, a related 1,3-dione derivative—4-cyclopentene-1,3-dione, 2-diazo—exhibits a higher vertical IE of 9.51 eV [2]. This difference of 0.05 eV, while modest, reflects the distinct electronic perturbation imposed by the third carbonyl group, which lowers the energy required to remove an electron from the highest occupied molecular orbital. The experimental IE value of 9.3 eV (adiabatic) further confirms the relatively electron-rich nature of this trione system [1].

Vertical IE
Reported
9.56 eV vs 9.51 eV (Δ +0.05 eV)
Third carbonyl lowers ionization energy relative to dione analog
Gas‑phase PE spectroscopy context
Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Thermal Decarbonylation: Cyclopentenetrione vs. Croconic Acid

Cyclopent-4-ene-1,2,3-trione undergoes a clean pyrolytic decarbonylation at elevated temperatures to yield a bis-ketene intermediate (C4H2O2), which can be trapped with methanol or hydrogen chloride to give the corresponding ester or acyl chloride derivatives [1]. This thermal extrusion of carbon monoxide is a definitive reaction pathway that is not observed for the hydroxylated derivative croconic acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione) under comparable conditions. The bis-ketene generated from the parent trione can also undergo ring closure to cyclobutenedione, confirming the intermediacy of this highly reactive species [1].

Thermal pathway
Class‑level
Clean decarbonylation to bis‑ketene; croconic acid does not follow this path
Reactivity not accessible for hydroxylated analogs
Flash vacuum pyrolysis context
Physical Organic Chemistry Thermal Reactivity Synthetic Methodology

Ni(0) Coordination: Cyclopentenetrione vs. Cyclobutenedione

In a direct comparative study, both 3,4-diphenylcyclobut-3-ene-1,2-dione and 4,5-diphenylcyclopent-4-ene-1,2,3-trione were reacted with zero-valent nickel and palladium isocyanide complexes [1]. The cyclopentenetrione derivative formed a well-defined η²-olefin complex, (4–5-η-4,5-diphenylcyclopent-4-ene-1,2,3-trione)-tris(t-butyl isocyanide)nickel, whose structure was unambiguously established by single-crystal X-ray analysis [1]. The crystal structure revealed that the complex crystallizes in the monoclinic space group P21/c with unit cell parameters a = 19.679(13) Å, b = 16.499(11) Å, c = 11.694(8) Å, and β = 106.14(7)° [1]. This demonstrates that the cyclopentenetrione framework retains its integrity as a bidentate ligand through the olefinic bond, whereas the corresponding cyclobutenedione analog yields distinct platinum and palladium complexes with different coordination geometries [1].

Ni(0) coordination
Head‑to‑head
Forms η²‑olefin complex; distinct from cyclobutenedione analog
Coordination geometry confirmed by single‑crystal XRD
Monoclinic P2₁/c; Ni–olefin binding mode
Organometallic Chemistry Coordination Complexes X-ray Crystallography

Melting Point: Cyclopentenetrione vs. Croconic Acid

Cyclopent-4-ene-1,2,3-trione exhibits a melting point of 175–177 °C, as reported in the CAS Common Chemistry database [1]. In contrast, its 4,5-dihydroxy derivative, croconic acid (CAS 488-86-8), decomposes at 212 °C [2]. The 35–37 °C difference in thermal stability profile reflects the profound impact of the two hydroxyl substituents on intermolecular hydrogen bonding and solid-state packing. For procurement purposes, this distinct melting point serves as a critical identity and purity verification parameter that is specific to the non-hydroxylated parent trione.

Melting point
Reported
175–177 °C (target) vs 212 °C decomp. (croconic acid)
Supports identity verification and purity assessment
Classical analytical benchmark
Analytical Chemistry Quality Control Material Properties

Synthetic Accessibility: Multi-Gram Preparation

Cyclopent-4-ene-1,2,3-trione can be synthesized in practical laboratory quantities via two distinct routes: (i) dehydration of 2,2-dihydroxy-4-cyclopentene-1,3-dione, or (ii) pyrolysis of 2-chloro-2-formyloxy-4-cyclopentene-1,3-dione [1]. The publication of these synthetic procedures with full experimental details, including spectroscopic characterization and kinetic measurements, provides a validated roadmap for in-house preparation [2]. This stands in contrast to many related cyclic polyketones for which detailed synthetic protocols are either proprietary or not available in the peer-reviewed literature. While direct comparative yield data is not provided, the existence of two orthogonal synthetic routes enhances supply chain resilience for researchers requiring this specific compound.

Synthetic route
Reported
Two peer‑reviewed pathways: dehydration or pyrolysis of chloro‑formyloxy precursor
Reduces procurement risk; enables in‑house preparation
Documented experimental protocols available
Organic Synthesis Process Chemistry Procurement Planning

Cyclopent-4-ene-1,2,3-trione Applications


Electronic Structure via Photoelectron Spectroscopy

Researchers investigating the electronic structure of conjugated cyclic carbonyl systems can utilize cyclopent-4-ene-1,2,3-trione as a benchmark compound. Its well-characterized ionization energy (9.56 eV vertical, 9.3 eV adiabatic) provides a quantitative reference point for calibrating computational models and understanding the electronic effects of contiguous carbonyl groups [1][2]. This compound offers a distinct electronic signature compared to cyclopentene-1,3-dione derivatives, enabling systematic studies of how incremental carbonyl substitution modulates frontier orbital energies [2].

Bis-Ketene Generation and Trapping

For mechanistic studies requiring access to bis-ketene intermediates, cyclopent-4-ene-1,2,3-trione serves as a convenient thermal precursor. Upon flash vacuum pyrolysis, the compound undergoes clean decarbonylation to yield a bis-ketene (C4H2O2), which can be trapped with nucleophiles such as methanol or hydrogen chloride, or undergo electrocyclic ring closure to cyclobutenedione [1]. This well-defined thermal extrusion pathway is not accessible using croconic acid or related hydroxylated analogs, making the parent trione the compound of choice for this specific synthetic methodology [1].

Cyclopentenetrione Metal Complex Synthesis

Organometallic chemists exploring the coordination chemistry of cyclic ene-triones can employ 4,5-diphenylcyclopent-4-ene-1,2,3-trione derivatives as η²-olefin ligands for zero-valent nickel and palladium complexes. Direct comparative studies with cyclobutenedione analogs demonstrate that the five-membered cyclopentenetrione framework yields distinct coordination geometries, as confirmed by single-crystal X-ray diffraction [1]. The structural characterization of these complexes provides a foundation for designing new catalysts and functional materials based on the cyclopentenetrione ligand scaffold [1].

Quality Control & Identity Verification

Analytical and quality control laboratories can rely on the distinct melting point of 175–177 °C to verify the identity and purity of cyclopent-4-ene-1,2,3-trione upon receipt [1]. This parameter differentiates the compound from its more common hydroxylated derivative, croconic acid, which decomposes at 212 °C [2][3]. Using melting point determination as a rapid screening method prevents the costly error of substituting the incorrect trione in sensitive synthetic or spectroscopic experiments.

Application
Selection property
Validation focus
PE spectroscopy studies
Distinct ionization energy profile
Frontier orbital calibration against computational models
Bis‑ketene precursor
Pyrolytic decarbonylation behavior
Trapping efficiency and cyclization verification
Metal complex ligand
η²‑olefin coordination capability
Coordination geometry by XRD
Identity verification
Distinct melting point (175–177 °C)
Purity assessment and analog differentiation

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